4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-isopropylphenol with formaldehyde and hydrazine hydrate to form the intermediate, which is then reacted with thiourea to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The compound’s anticancer properties are linked to its inhibition of enzymes involved in cell division and proliferation .
Comparison with Similar Compounds
4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol can be compared with other 1,2,4-triazole derivatives such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Exhibits antidiabetic activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-amino-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8(2)9-3-5-10(6-4-9)17-7-11-14-15-12(18)16(11)13/h3-6,8H,7,13H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXUZCOOQWFHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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